![molecular formula C19H26O6 B026372 [(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate CAS No. 19903-94-7](/img/structure/B26372.png)
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bakkenolide L is a sesquiterpenoid compound isolated from plants of the genus Petasites, particularly Petasites tatewakianus. These plants have been used in traditional medicine for various treatments, including headaches, inflammation, and cough . Bakkenolide L is known for its bioactive properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bakkenolide L can be isolated from the rhizomes of Petasites tatewakianus. The process involves air-drying and grinding the rhizomes, followed by extraction with methanol. The crude extract is then partitioned with n-hexane and chloroform. The chloroform-soluble fraction is subjected to silica gel column chromatography and further purified using low-pressure C-18 silica gel column chromatography and recrystallization .
Industrial Production Methods
High-performance liquid chromatography (HPLC) is often employed for the simultaneous determination and quantification of bakkenolides, ensuring the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bakkenolide L undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize Bakkenolide L.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of Bakkenolide L.
Wissenschaftliche Forschungsanwendungen
Bakkenolide L has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpenoid biosynthesis and chemical modifications.
Industry: Bakkenolide L can be used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
Bakkenolide L exerts its effects through various molecular targets and pathways. It has been shown to inhibit bacterial neuraminidase, an enzyme involved in the release of viral particles from infected cells . Additionally, Bakkenolide L exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and chemokines . The compound’s neuroprotective effects are attributed to its antioxidant activity, which helps mitigate oxidative stress in neuronal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bakkenolide B
- Bakkenolide D
- Bakkenolide IIIa
- Bakkenolide IVa
- Homofukinolide
Uniqueness
Bakkenolide L is unique among its counterparts due to its specific bioactive properties and molecular structure. While other bakkenolides also exhibit bioactivity, Bakkenolide L has shown superior neuroprotective and anti-inflammatory effects . Its ability to inhibit bacterial neuraminidase further distinguishes it from similar compounds, making it a promising candidate for developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
19903-94-7 |
|---|---|
Molekularformel |
C19H26O6 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate |
InChI |
InChI=1S/C19H26O6/c1-10-6-7-14(24-12(3)20)15-16(25-13(4)21)19(9-18(10,15)5)11(2)8-23-17(19)22/h10,14-16H,2,6-9H2,1,3-5H3/t10-,14-,15+,16+,18+,19+/m0/s1 |
InChI-Schlüssel |
RRKSLPVKBZBXNN-BXCSSKQESA-N |
SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
Isomerische SMILES |
C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
Kanonische SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[2-[diethyl-[(2-iodophenyl)methyl]azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl-diethyl-[(2-iodophenyl)methyl]azanium;dibromide](/img/structure/B26293.png)
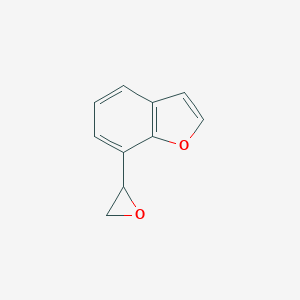


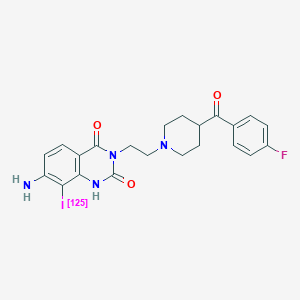
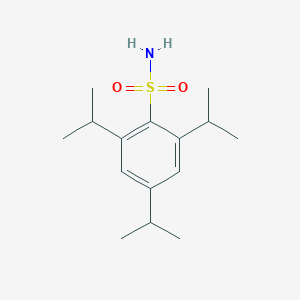
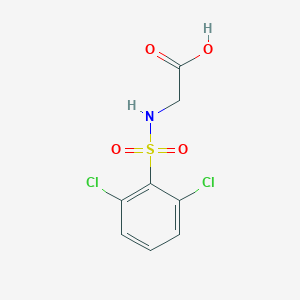
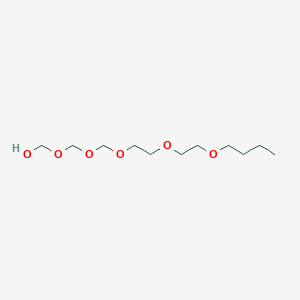
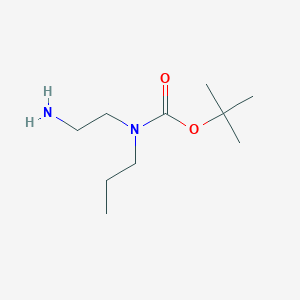
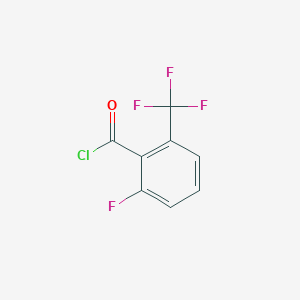
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)
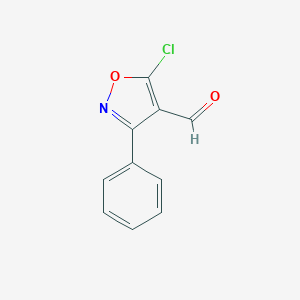
![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
